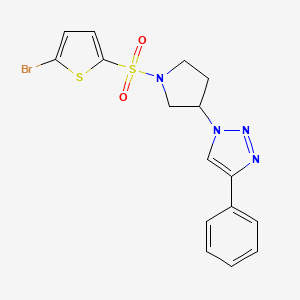

1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

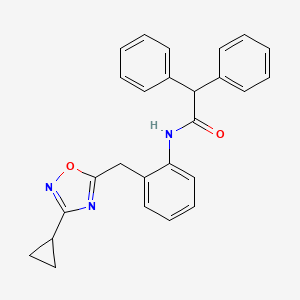

Descripción

1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antibacterial and Surface Activity

1,2,4-Triazole derivatives, including variations synthesized from precursors with similar structural motifs, have shown significant antibacterial activity and potential as surface active agents. These compounds, generated through reactions with carbon disulfide, acid chlorides, and aldehydes, exhibit antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (El-Sayed, 2006).

Caspase-3 Inhibition

Research involving isatin 1,2,3-triazoles has identified potent inhibitors against caspase-3, an enzyme critical in the execution phase of cell apoptosis. These inhibitors could contribute to the development of therapeutic agents targeting diseases where caspase-3 plays a role, highlighting the potential of 1,2,3-triazole derivatives in medicinal chemistry (Jiang & Hansen, 2011).

Synthesis of Polysubstituted Pyrroles

1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, have been used to synthesize polysubstituted pyrroles through nickel(0) catalysis. This research showcases the utility of 1,2,3-triazole derivatives in complex organic syntheses, potentially expanding the toolkit for constructing heterocyclic compounds with biological activity (Miura et al., 2013).

Denitrogenative Alkyne Insertion Reactions

The reactivity of N-sulfonyl-1,2,3-triazoles with alkynes in the presence of nickel(0)/phosphine catalysts has been explored, leading to substituted pyrroles with the extrusion of molecular nitrogen. This research demonstrates the versatility of 1,2,3-triazoles in synthetic chemistry, enabling the construction of heterocyclic frameworks useful in various scientific applications (Miura, Yamauchi, & Murakami, 2009).

Antidiabetic Drug Candidates

S-substituted derivatives of 1,2,4-triazol-3-thiol, related to the triazole family, have been synthesized and evaluated for their potential as antidiabetic agents. These compounds were found to be potent inhibitors of the α-glucosidase enzyme, surpassing the standard drug acarbose, indicating the significant therapeutic potential of triazole derivatives in treating type II diabetes (ur-Rehman et al., 2018).

Propiedades

IUPAC Name |

1-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S2/c17-15-6-7-16(24-15)25(22,23)20-9-8-13(10-20)21-11-14(18-19-21)12-4-2-1-3-5-12/h1-7,11,13H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWYIEXYPMMBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)

![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)

![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2855963.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2855964.png)